molecular formula C18H13F2N5O5S B2429979 2,6-difluoro-N-((5-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 906155-48-4

2,6-difluoro-N-((5-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B2429979
CAS No.: 906155-48-4
M. Wt: 449.39
InChI Key: PVBPILXONKSZQG-UHFFFAOYSA-N
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Description

The compound “2,6-difluoro-N-((5-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide” is a complex organic molecule. It contains several functional groups and structural features, including a benzamide group, a 1,3,4-oxadiazole ring, a nitrophenyl group, and a thioether linkage .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The 1,3,4-oxadiazole ring and the benzamide group are likely to contribute to the rigidity of the molecule, while the nitrophenyl group may introduce some electron-withdrawing character .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the nitro group and the oxadiazole ring might increase its reactivity, while the benzamide group could contribute to its stability .

Scientific Research Applications

Desulfurization and Derivative Synthesis

Research on compounds structurally related to the target chemical, such as the desulfurization of nitrophenyl-amino isothiazol derivatives, has led to the synthesis of various derivative compounds including amidine derivatives and 1,2,4-oxadiazole derivatives. These processes demonstrate the compound's utility in synthesizing novel organic molecules with potential applications in medicinal chemistry and material science (Argilagos, Kunz, Linden, & Heimgartner, 1998).

Antidiabetic Activity

Compounds featuring the 1,3,4-oxadiazol moiety have been synthesized and evaluated for antidiabetic activity, highlighting the role of similar structures in developing new therapeutic agents. Such studies emphasize the compound's relevance in drug discovery for metabolic disorders (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Anticancer Evaluation

The design and synthesis of compounds incorporating 1,3,4-oxadiazol and related structures have been evaluated for their anticancer activities. These studies provide a basis for the compound's potential application in creating new anticancer therapeutics (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antimicrobial Activity

Derivatives related to the target chemical structure have been explored for their antimicrobial properties, contributing to the search for new antimicrobial agents against resistant strains of bacteria and fungi. This research underscores the compound's potential in addressing global health challenges related to infectious diseases (Jadhav, Raundal, Patil, & Bobade, 2017).

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, and its potential uses. For example, it could be interesting to investigate whether it has any biological activity that could make it useful as a pharmaceutical .

Properties

IUPAC Name

2,6-difluoro-N-[[5-[2-(3-nitroanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N5O5S/c19-12-5-2-6-13(20)16(12)17(27)21-8-15-23-24-18(30-15)31-9-14(26)22-10-3-1-4-11(7-10)25(28)29/h1-7H,8-9H2,(H,21,27)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBPILXONKSZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(O2)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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